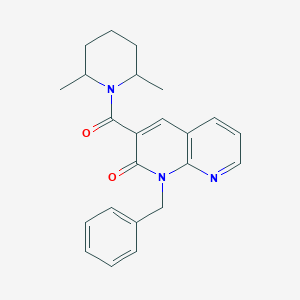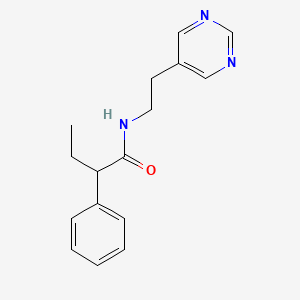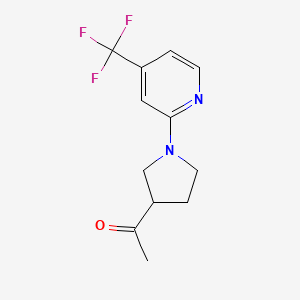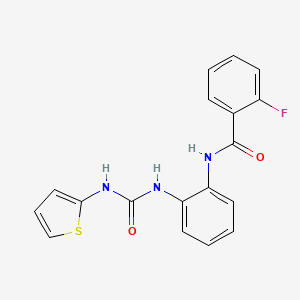
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N6OS and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Activities
- Acetylcholinesterase (AChE) Inhibition : Derivatives of the compound have shown promising results in inhibiting AChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's. One specific derivative was identified as a potent AChE inhibitor (Cetin, Türkan, Bursal, & Murahari, 2021).
- Butyrylcholinesterase (BChE) Inhibition : Similarly, certain derivatives demonstrated significant inhibitory activity against BChE, another enzyme relevant in neurological disorders (Cetin et al., 2021).
- Glutathione S-Transferase (GST) Inhibition : The compound and its derivatives were also found effective in inhibiting GST, an enzyme involved in detoxification processes (Cetin et al., 2021).
Antimicrobial Activity
- Derivatives of this compound have shown significant antimicrobial properties. For example, certain compounds displayed more substantial activity compared to other tested compounds and some known drugs, indicating potential as novel antimicrobial agents (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).
Potential in Cancer Treatment
- Some derivatives of this compound demonstrated cytotoxic activity against cancer cell lines, indicating potential for development into anticancer drugs (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Other Applications
- Insecticidal and fungicidal activities have been observed in certain derivatives, suggesting potential use in agriculture (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
- Some derivatives have shown promising results in synthesizing new heterocyclic compounds, which have diverse applications in medicinal chemistry and drug development (Al-Amiery, Al-Bayati, Saed, Ali, Kadhum, & Mohamad, 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with 1-(3-bromo-phenyl)-3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)urea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-aminoethyl)acetamide to yield the final product.", "Starting Materials": [ "3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid", "1-(3-bromo-phenyl)-3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)urea", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "thionyl chloride", "N-(2-aminoethyl)acetamide" ], "Reaction": [ "Step 1: React 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with 1-(3-bromo-phenyl)-3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)urea in the presence of DCC and DMAP to form the intermediate.", "Step 2: Treat the intermediate with thionyl chloride to form the corresponding acid chloride.", "Step 3: React the acid chloride with N-(2-aminoethyl)acetamide to yield the final product." ] } | |
CAS RN |
1239508-18-9 |
Product Name |
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
Molecular Formula |
C22H20N6OS |
Molecular Weight |
416.5 |
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H20N6OS/c29-22(19-14-18(25-26-19)20-7-4-12-30-20)23-16-6-3-5-15(13-16)17-8-9-21(27-24-17)28-10-1-2-11-28/h3-9,12-14H,1-2,10-11H2,(H,23,29)(H,25,26) |
InChI Key |
SZKFEVKTJKJHJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)
![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369769.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)

![2-[[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2369779.png)

![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)